molecular formula C28H26N2O4 B2914481 N-(4-ethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 897759-20-5

N-(4-ethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2914481
CAS RN: 897759-20-5
M. Wt: 454.526
InChI Key: CPVYMSANJDYFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, also known as EEQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

N-(4-ethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to induce apoptosis in cancer cells and reduce the growth of tumors. Furthermore, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent activity at low concentrations. Additionally, it has a favorable pharmacokinetic profile, making it a promising candidate for in vivo studies. However, there are also some limitations to its use. N-(4-ethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Furthermore, its mechanism of action is not yet fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on N-(4-ethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide. One area of interest is the development of N-(4-ethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide analogs with improved potency and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-ethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide and its potential applications in the treatment of neurodegenerative diseases. Furthermore, there is a need for preclinical and clinical studies to establish the safety and efficacy of N-(4-ethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide as a therapeutic agent.

Synthesis Methods

N-(4-ethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with 4-ethylbenzoyl chloride, followed by the reaction with 3-formyl-4-hydroxyquinoline. The final product is obtained through the reaction of the intermediate product with acetic anhydride and acetic acid.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-3-19-9-11-20(12-10-19)27(32)24-17-30(25-8-6-5-7-23(25)28(24)33)18-26(31)29-21-13-15-22(16-14-21)34-4-2/h5-17H,3-4,18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVYMSANJDYFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

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